molecular formula C9H7N5O3 B15015316 4-Nitro-2-[(E)-(1H-1,2,4-triazol-3-ylimino)methyl]phenol

4-Nitro-2-[(E)-(1H-1,2,4-triazol-3-ylimino)methyl]phenol

Cat. No.: B15015316
M. Wt: 233.18 g/mol
InChI Key: QRDYNUKLHKSHGV-ONNFQVAWSA-N
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Description

4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a nitro group, a triazole ring, and a phenol group

Preparation Methods

The synthesis of 4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL typically involves multiple steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan. The transformation of the amino group in the latter allows for the synthesis of the corresponding nitro, azo, and methylene dinitramine substituted furazans .

Chemical Reactions Analysis

4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and electrophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL exerts its effects involves its interaction with specific molecular targets. The nitro group and triazole ring play crucial roles in its activity, potentially interacting with enzymes and other proteins to inhibit their function. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to active sites on enzymes .

Comparison with Similar Compounds

Similar compounds include other nitro-triazole derivatives and phenolic compounds. What sets 4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. For example, compounds like 3-nitro-1H-1,2,4-triazole and 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one share some similarities but differ in their specific applications and reactivity .

Properties

Molecular Formula

C9H7N5O3

Molecular Weight

233.18 g/mol

IUPAC Name

4-nitro-2-[(E)-1H-1,2,4-triazol-5-yliminomethyl]phenol

InChI

InChI=1S/C9H7N5O3/c15-8-2-1-7(14(16)17)3-6(8)4-10-9-11-5-12-13-9/h1-5,15H,(H,11,12,13)/b10-4+

InChI Key

QRDYNUKLHKSHGV-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/C2=NC=NN2)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=NC=NN2)O

Origin of Product

United States

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